molecular formula C12H17ClN2OS B5217039 5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B5217039
M. Wt: 272.79 g/mol
InChI Key: GQMAFKJGCTXMFD-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring substituted with a chloro group and a carboxamide group, which is further linked to a piperidine moiety through an ethyl chain. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α-haloketones with sulfur sources.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated thiophene with an appropriate amine, such as piperidine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl]thiophene-2-carboxamide: Another thiophene carboxamide with a different substituent on the ethyl chain.

    5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide: A structurally related compound with a cyclopentyl group.

Uniqueness

5-chloro-N-[2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a chloro group, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-chloro-N-(2-piperidin-1-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c13-11-5-4-10(17-11)12(16)14-6-9-15-7-2-1-3-8-15/h4-5H,1-3,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMAFKJGCTXMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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